molecular formula C8H7Cl2NO B1197567 N-(3,4-Dichlorophenyl)acetamide CAS No. 2150-93-8

N-(3,4-Dichlorophenyl)acetamide

Cat. No. B1197567
CAS RN: 2150-93-8
M. Wt: 204.05 g/mol
InChI Key: SCYGGCAQZFJGRF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)acetamide is a chemical compound known for its unique structural and chemical properties. It belongs to the class of acetamides, characterized by the presence of an acetamide group attached to a dichlorophenyl ring. This compound is of interest in various scientific fields due to its potential applications and the interactions it undergoes due to its distinct molecular structure.

Synthesis Analysis

The synthesis of N-(3,4-Dichlorophenyl)acetamide involves chemical reactions that introduce the acetamide group to the dichlorophenyl ring. A specific synthesis process has been detailed, involving the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, which is prepared from dichloroacetyl chloride and aniline in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of N-(3,4-Dichlorophenyl)acetamide exhibits specific conformational characteristics. The N—H bond in this compound has been reported to have a syn conformation to the 3-chloro substituent, a notable feature that differentiates it from related compounds (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

N-(3,4-Dichlorophenyl)acetamide participates in hydrogen bonding due to its acetamide group, forming zigzag chains along specific crystal axes. This hydrogen bonding plays a crucial role in its chemical behavior and interactions with other molecules (B. Gowda, S. Foro, H. Fuess, 2007).

Physical Properties Analysis

The physical properties of N-(3,4-Dichlorophenyl)acetamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular conformation and intermolecular forces. However, specific details on these physical properties require further research for comprehensive analysis.

Chemical Properties Analysis

Quantum chemical calculations have been used to investigate the vibrational frequencies, electronic properties, and thermodynamic stability of compounds structurally similar to N-(3,4-Dichlorophenyl)acetamide. These studies provide insights into the molecule's reactivity and stability under various conditions (N. Choudhary, P. Agarwal, Archana Gupta, P. Tandon, 2014).

Scientific Research Applications

1. Microwave Assisted Synthesis

  • Summary of Application: This study explores the microwave-assisted synthesis of acetamide derivative compounds, including N-(3,4-Dichlorophenyl)acetamide . The microwave irradiation technique proves to be a valuable tool for accelerating the synthesis process, enhancing yields, and promoting eco-friendly conditions .
  • Methods of Application: The synthesis of new acetamide derivative is based on the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride, and benzene . The synthesized compounds are systematically characterized through spectral analysis .
  • Results or Outcomes: This research contributes to the advancement of microwave-assisted synthesis methods and the comprehensive characterization of acetamide derivative compounds, with potential applications in various fields such as pharmaceuticals and materials science .

2. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, which can include compounds like N-(3,4-Dichlorophenyl)acetamide, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

3. Chemical Synthesis

  • Summary of Application: N-(3,4-Dichlorophenyl)acetamide is used in the synthesis of various organic compounds . It can serve as a building block in the creation of more complex molecules .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The use of N-(3,4-Dichlorophenyl)acetamide in chemical synthesis contributes to the development of new compounds with potential applications in various fields .

4. Use as a Reagent

  • Summary of Application: N-(3,4-Dichlorophenyl)acetamide is often used as a reagent in the synthesis of various organic compounds . It can serve as a building block in the creation of more complex molecules .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The use of N-(3,4-Dichlorophenyl)acetamide as a reagent contributes to the development of new compounds with potential applications in various fields .

Safety And Hazards

“N-(3,4-Dichlorophenyl)acetamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYGGCAQZFJGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175843
Record name 3,4-Dichloroacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)acetamide

CAS RN

2150-93-8
Record name 3,4-Dichloroacetanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichloroacetanilide
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Record name 2150-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17008
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Record name 3,4-Dichloroacetanilide
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Record name 3',4'-DICHLOROACETANILIDE
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Record name 3',4'-DICHLOROACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
PG Jones, AJ Kirby, RJ Lewis - Acta Crystallographica Section C …, 1990 - scripts.iucr.org
(IUCr) N-(3,4-Dichlorophenyl)cyclopropanecarboxamide and N-(3,4-dichlorophenyl)acetamide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 13 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the title compound, C8H7Cl2NO, is syn to the ortho-chloro group and anti to the meta-chloro group, in contrast to the syn conformation observed …
Number of citations: 1 scripts.iucr.org
BT Gowda, BP Sowmya, M Tokarčík… - Acta …, 2007 - Wiley Online Library
The conformation of the N—H bond in the structure of the title compound, C 13 H 9 Cl 2 NO, is anti to the meta‐chloro substituent in the dichlorophenyl ring, similar to that observed with …
Number of citations: 10 onlinelibrary.wiley.com
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the title compound, C8H5Cl4NO, is syn to the 2-chloro substituent in the aromatic ring, similar to that of the 2-chloro substituent in 2,2-dichloro-N-(2…
Number of citations: 4 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the title compound, C8H5Cl4NO, is syn to the 3-chloro substituent, in contrast to the anti conformation observed in N-(3,4-dichlorophenyl)…
Number of citations: 3 scripts.iucr.org
N Choudhary, P Agarwal, A Gupta, P Tandon - … and Theoretical Chemistry, 2014 - Elsevier
The molecular structural parameters, thermodynamic properties and vibrational frequencies of the fundamental modes of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (2,3CPA) and 2,…
Number of citations: 12 www.sciencedirect.com
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the title compound (34DMPA), C10H13NO, is syn to the 3-methyl substituent in the aromatic ring, in contrast to the anti conformation observed …
Number of citations: 3 scripts.iucr.org
BT Gowda, S Foro, I Svoboda, H Fuess - … Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C10H11Cl2NO, the N—H bond is syn to the 3-methyl substituent in the aromatic ring, similar to that observed in N-(3,4-dimethylphenyl)acetamide and to the 3-…
Number of citations: 9 scripts.iucr.org
NED Sharabi, LM Bordeleau - Applied Microbiology, 1969 - Am Soc Microbiol
Organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil) were isolated, identified, and tested for their ability to hydrolyze this herbicide. Primary …
Number of citations: 47 journals.asm.org
BT Gowda, J Kožíšek, M Tokarčík… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 2,2,2-Trichloro-N-(3,4-dichlorophenyl)acetamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 4 scripts.iucr.org

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